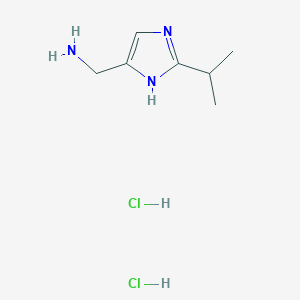

(2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride

Description

(2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride is a dihydrochloride salt of a substituted imidazole derivative. Its structure features a methanamine group (-CH2NH2) attached to the 4th position of a 1H-imidazole ring, with an isopropyl group (-CH(CH3)2) at the 2nd position. The dihydrochloride salt enhances its stability and solubility for pharmaceutical or research applications.

Propriétés

IUPAC Name |

(2-propan-2-yl-1H-imidazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-5(2)7-9-4-6(3-8)10-7;;/h4-5H,3,8H2,1-2H3,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKGHBHQFSRFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-isopropylimidazole with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The primary amine group in (2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride undergoes alkylation and acylation under mild conditions.

Key Reactions:

Notable Findings:

-

Alkylation with bulkier electrophiles (e.g., benzyl bromide) requires elevated temperatures (80–100°C) and catalytic base (K₂CO₃).

-

Acylation proceeds efficiently without racemization due to the absence of chiral centers in the parent compound .

Oxidation Reactions

The methanamine side chain is susceptible to oxidation under controlled conditions:

Oxidation Pathways:

Mechanistic Insight:

-

Oxidation to the aldehyde proceeds via a two-electron transfer mechanism, forming an imine intermediate that hydrolyzes to the aldehyde .

Coordination Chemistry

The imidazole ring and amine group enable coordination with transition metals:

Complexation Studies:

Research Highlights:

-

Cu(II) complexes exhibit enhanced catalytic activity in C–N coupling reactions compared to free ligands .

-

Fe(III) complexes show paramagnetic behavior with μeff = 5.9 BM, indicating high-spin configuration.

Biological Interactions

The compound inhibits enzymes like Mycobacterium tuberculosis IMPDH (Inosine-5′-monophosphate dehydrogenase) via fragment-based binding:

Enzyme Inhibition Data:

Structure-Activity Relationship (SAR):

-

Bromine substitution at the phenyl ring (e.g., derivative 31 ) improves inhibitory potency by 1300-fold compared to the parent fragment .

-

Replacement of the imidazole with oxazole reduces activity 4-fold, highlighting the importance of the heterocycle .

Stability and Reactivity Trends

Applications De Recherche Scientifique

Chemistry

Building Block for Synthesis

(2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It is particularly useful in the development of imidazole derivatives that exhibit a range of chemical properties.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. This application is crucial for developing new catalysts and materials with specific properties.

Biology

Antimicrobial Activity

Research has shown that (2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride possesses antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Antifungal Properties

In addition to its antibacterial effects, the compound has demonstrated antifungal activity against several pathogenic fungi. This potential makes it relevant for therapeutic applications in treating fungal infections.

Medicine

Therapeutic Agent Development

Ongoing research is exploring the potential of (2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride as a therapeutic agent for various diseases, including cancer and infections. Its unique structure allows for interactions with biological targets that could lead to novel treatments.

Case Study: Inhibition of Enzymatic Activity

A study highlighted the compound's ability to inhibit specific enzymes involved in disease pathways, showcasing its potential as a drug candidate . For instance, modifications to the imidazole ring have been found to enhance its inhibitory activity against certain enzymes critical in metabolic processes.

Industry

Catalyst Development

In industrial applications, (2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride is used as a catalyst in various chemical reactions. Its ability to facilitate reactions efficiently makes it valuable in producing fine chemicals and pharmaceuticals.

Material Science

The compound's unique properties allow it to be incorporated into new materials, enhancing their performance in applications such as coatings and polymers.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride | Imidazole derivative | Antimicrobial, antifungal |

| 2-Methylimidazole | Imidazole derivative | Antifungal properties |

| 4-Methylimidazole | Imidazole derivative | Neuroprotective effects |

| 1H-Imidazole | Parent structure | Broad biological activity |

| 2-(Aminomethyl)imidazole | Amine-substituted | Anticancer activity |

Mécanisme D'action

The mechanism of action of (2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Molecular Comparisons

Key Observations:

- Substituent Position : The target compound’s methanamine group at position 4 contrasts with the cyclopropyl derivative’s position 5 substitution , which may alter electronic distribution and binding affinity.

- Salt Form : Dihydrochloride salts improve aqueous solubility, critical for bioavailability in physiological systems.

Physicochemical Properties

- Lipophilicity : The isopropyl group in the target compound increases logP compared to histamine, suggesting improved blood-brain barrier penetration.

- Solubility : Dihydrochloride salts generally exhibit higher water solubility than free bases. For example, histamine dihydrochloride is highly soluble, a trait likely shared by the target compound .

Research Findings and Limitations

- Synthesis Challenges : Introducing bulky groups (e.g., isopropyl) to imidazole rings requires optimized alkylation conditions to avoid byproducts .

- Biological Data Gap : The evidence lacks direct pharmacological data for the target compound, necessitating extrapolation from analogues.

- Positional Isomerism : Substitution at position 4 vs. 5 (as in ) could lead to divergent biological activities, warranting further study.

Activité Biologique

Overview

(2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride is a chemical compound belonging to the class of imidazole derivatives. Its unique structure, characterized by an imidazole ring substituted with an isopropyl group and a methanamine group, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- Chemical Formula : C₇H₁₃Cl₂N₃

- CAS Number : 2137951-08-5

- Molecular Structure : The compound features an imidazole ring with an isopropyl substituent, which may influence its reactivity and biological interactions.

The biological activity of (2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This interaction is crucial in modulating metabolic pathways.

- Receptor Binding : The compound may bind to specific cellular receptors, influencing signaling pathways that regulate cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Antimicrobial Properties

Research has indicated that (2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride possesses notable antimicrobial activity against various pathogens. Below is a summary of findings from recent studies:

| Pathogen Type | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Gram-positive Bacteria | 15 | 32 |

| Gram-negative Bacteria | 12 | 64 |

| Fungal Strains | 18 | 16 |

These results demonstrate the compound's potential as an antimicrobial agent, particularly against fungal infections.

Case Studies

-

Study on Antifungal Activity :

A study conducted by researchers evaluated the antifungal efficacy of (2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations above 16 µg/mL, suggesting its potential use in antifungal therapies . -

Inhibition of Enzymatic Activity :

Another investigation focused on the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. The compound was shown to inhibit IDO activity with an IC50 value of approximately 50 µM, indicating its potential role as an immunomodulatory agent .

Comparative Analysis

The unique structure of (2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride allows for comparison with other imidazole derivatives. Below is a comparison table highlighting key differences:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| (2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride | Isopropyl group | Antimicrobial, Enzyme Inhibitor |

| N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride | Methyl substitution | Moderate Antimicrobial |

| (1H-imidazol-4-yl)methanamine dihydrochloride | No additional substitution | Low Antimicrobial |

Q & A

Q. Q. How to analyze contradictory results in biological assays (e.g., varying IC)?

- Methodological Answer :

- Source Identification : Check batch-to-batch variability (HPLC purity), assay conditions (e.g., ATP levels in kinase assays), or cell line differences (e.g., LOXL2 expression levels) .

- Statistical Validation : Use Grubbs’ test to exclude outliers. Repeat assays in triplicate with blinded samples.

- Orthogonal Assays : Confirm activity via Western blot (collagen crosslinking inhibition) or qPCR (fibrosis-related genes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.